

Application Notes and Protocols for In Vitro Assays Using Omeprazole-N-oxide

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Compound of Interest

Compound Name: Omeprazole-N-oxide

Cat. No.: B194791

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **Omeprazole-N-oxide**, a primary metabolite of the proton pump inhibitor omeprazole, in in vitro assays. The information herein is intended to guide researchers in pharmacology, drug metabolism, and toxicology studies.

Introduction

Omeprazole-N-oxide is a significant metabolite of omeprazole and a potential impurity in its commercial preparations.[1][2] As a metabolite, its characterization in vitro is crucial for understanding the overall pharmacological and toxicological profile of omeprazole. A key area of investigation for drug metabolites is their potential to cause drug-drug interactions (DDIs) through the inhibition of cytochrome P450 (CYP) enzymes.[3] These application notes focus on the in vitro evaluation of **Omeprazole-N-oxide** as an inhibitor of major drug-metabolizing enzymes, CYP2C19 and CYP3A4.

Data Presentation: In Vitro Inhibition of Cytochrome P450 Enzymes

The inhibitory potential of **Omeprazole-N-oxide** against CYP2C19 and CYP3A4 has been quantified through the determination of IC₅₀ values. This data is essential for assessing the risk of drug-drug interactions.

Compound	Enzyme	Substrate	IC50 (μM)	Reference
Omeprazole-N-oxide	CYP2C19	(S)-mephenytoin	>1000	[4]
Omeprazole-N-oxide	CYP3A4	Midazolam	>1000	[4]
Omeprazole (Control)	CYP2C19	(S)-mephenytoin	8.4 ± 0.6	[5]
Omeprazole (Control)	CYP3A4	Midazolam	40 ± 4	[5]

Experimental Protocols

In Vitro CYP450 Inhibition Assay (IC50 Determination)

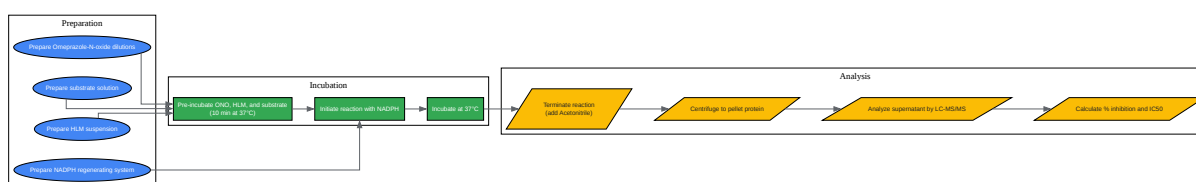
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of **Omeprazole-N-oxide** against CYP2C19 and CYP3A4 activities in human liver microsomes (HLMs).

3.1.1. Materials and Reagents

- **Omeprazole-N-oxide**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- CYP2C19 substrate: (S)-mephenytoin
- CYP3A4 substrate: Midazolam
- Positive control inhibitors (e.g., sulfaphenazole for CYP2C9, omeprazole for CYP2C19)
- Acetonitrile (for reaction termination)

- LC-MS/MS system for metabolite quantification

3.1.2. Experimental Workflow Diagram



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Workflow for CYP450 Inhibition Assay.

3.1.3. Step-by-Step Protocol^[5]

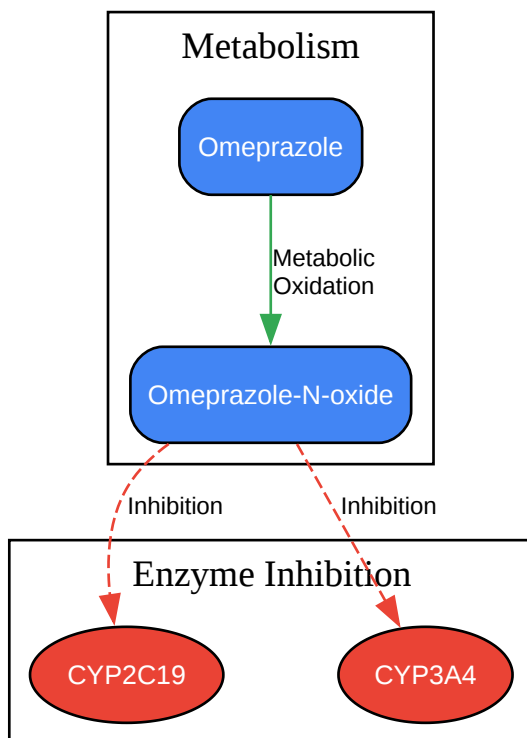
- Prepare Reagents:
 - Prepare a stock solution of **Omeprazole-N-oxide** in a suitable solvent (e.g., DMSO).
 - Prepare a series of dilutions of **Omeprazole-N-oxide** (typically 7 concentrations ranging from 0.5 to 1000 μM).
 - Prepare the substrate solutions: 20 μM (S)-mephenytoin for CYP2C19 and 1 μM midazolam for CYP3A4.

- Prepare the human liver microsome suspension at a final concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- Prepare the NADPH regenerating system.
- Incubation:
 - In a microcentrifuge tube or 96-well plate, combine the **Omeprazole-N-oxide** dilution, HLM suspension, and the respective substrate solution.
 - The final incubation volume for the CYP2C19 assay is 100 μ L, and for the CYP3A4 assay is 150 μ L.
 - Pre-incubate the mixture for 10 minutes at 37°C.
 - Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration of NADPH, 1 mM).
- Reaction Termination and Sample Processing:
 - After the desired incubation time (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
 - Centrifuge the samples to pellet the precipitated protein.
- Analysis:
 - Transfer the supernatant to a new plate or vials for analysis.
 - Quantify the formation of the specific metabolite (4'-hydroxymephenytoin for CYP2C19 and 1'-hydroxymidazolam for CYP3A4) using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percentage of enzyme activity remaining at each **Omeprazole-N-oxide** concentration relative to a vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.

Signaling and Metabolic Pathway

Omeprazole-N-oxide is a product of the metabolism of omeprazole. Both the parent drug and its metabolites can interact with CYP450 enzymes, leading to potential inhibition.



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